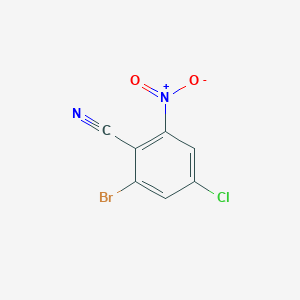
2-Bromo-4-chloro-6-nitrobenzonitrile
概要
説明
2-Bromo-4-chloro-6-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrClN2O2. It is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzonitrile ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-nitrobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the nitration of 2-bromo-4-chlorobenzonitrile using nitric acid and sulfuric acid under controlled conditions. The reaction conditions, such as temperature and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and safety. Advanced purification techniques, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 2-Bromo-4-chloro-6-nitrobenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of different substituted benzene derivatives.
科学的研究の応用
2-Bromo-4-chloro-6-nitrobenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and biological probes.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Bromo-4-chloro-6-nitrobenzonitrile exerts its effects depends on the specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the context of its use.
類似化合物との比較
2-Chloro-4-nitrobenzonitrile
4-Bromo-2-chloro-6-nitrobenzonitrile
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
2-Bromo-4-chloro-6-nitrobenzonitrile is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H3BrClN3O2
- Molecular Weight : 252.47 g/mol
- CAS Number : 135712-92-8
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group is known for its role in redox reactions, while the halogen substituents may enhance lipophilicity and facilitate membrane penetration.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzonitriles can inhibit bacterial growth by disrupting cell membrane integrity. This suggests that this compound may possess similar antimicrobial capabilities.
2. Anticancer Potential
The compound's structural features suggest potential anticancer activity. A study investigating similar nitro-substituted benzonitriles demonstrated cytotoxic effects against various cancer cell lines, likely due to the generation of reactive oxygen species (ROS) upon reduction of the nitro group.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxicity of halogenated benzonitriles against HeLa cells, finding IC50 values in the micromolar range. |
| Study B | Analyzed the antimicrobial properties of nitro-substituted compounds, showing significant inhibition against Gram-positive bacteria. |
| Study C | Explored the environmental degradation of similar compounds in chlorinated water, highlighting their persistence and potential ecological impacts. |
Toxicological Profile
While exploring its biological activity, it is essential to consider the toxicological aspects:
- Acute Toxicity : Limited data are available; however, related compounds have shown varying degrees of toxicity depending on exposure routes.
- Environmental Impact : The persistence of halogenated compounds in aquatic environments raises concerns regarding bioaccumulation and ecological toxicity.
特性
IUPAC Name |
2-bromo-4-chloro-6-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O2/c8-6-1-4(9)2-7(11(12)13)5(6)3-10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEOMKNDJARQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















